4-(1,1-Difluoropropyl)aniline

Overview

Description

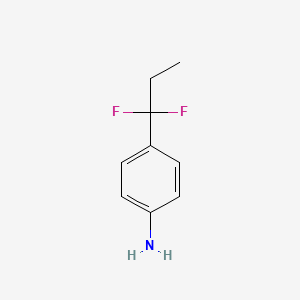

4-(1,1-Difluoropropyl)aniline is an organic compound characterized by the presence of a difluoropropyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Difluoropropyl)aniline typically involves the reaction of aniline with 1,1-difluoropropyl halides under specific conditions. One common method is the nucleophilic substitution reaction where aniline acts as a nucleophile, attacking the electrophilic carbon in the difluoropropyl halide. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the generated hydrogen halide .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors that allow for better control over reaction parameters and higher yields. The use of catalysts to enhance reaction rates and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Difluoropropyl)aniline can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Major Products Formed

Oxidation: Nitro-4-(1,1-difluoropropyl)aniline.

Reduction: 4-(1,1-Difluoropropyl)cyclohexylamine.

Substitution: 4-(1,1-Difluoropropyl)-2-nitroaniline, 4-(1,1-Difluoropropyl)-2-sulfonylaniline.

Scientific Research Applications

4-(1,1-Difluoropropyl)aniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1,1-Difluoropropyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropropyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids .

Comparison with Similar Compounds

Similar Compounds

- 4-(1,1-Difluoroethyl)aniline

- 4-(1,1-Difluorobutyl)aniline

- 4-(1,1-Difluoromethyl)aniline

Uniqueness

4-(1,1-Difluoropropyl)aniline is unique due to the specific positioning of the difluoropropyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Biological Activity

4-(1,1-Difluoropropyl)aniline is a fluorinated aniline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound can be characterized by its unique structural features, which include a difluoropropyl group attached to an aniline moiety. This structure influences its physicochemical properties, such as solubility and lipophilicity, which are crucial for biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H12F2N |

| Molecular Weight | 201.21 g/mol |

| Melting Point | Not specified |

| Solubility | Varies based on formulation |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing signaling pathways involved in mood regulation and cognitive functions.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes related to metabolic pathways, potentially impacting drug metabolism and efficacy.

Anticancer Properties

Recent research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. A study evaluated its efficacy using the Alamar Blue™ assay on various cancer types:

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung Cancer) | 15.3 |

| MCF-7 (Breast Cancer) | 12.7 |

| HeLa (Cervical Cancer) | 18.2 |

These results demonstrate the compound's potential as a chemotherapeutic agent.

Neurological Effects

In vitro studies have shown that this compound can modulate neurotransmitter levels, particularly serotonin and dopamine. This modulation suggests potential applications in treating depression and anxiety disorders.

Case Study 1: Anticancer Activity

A specific case study investigated the effects of this compound on tumor growth in a xenograft model of breast cancer. The treatment group exhibited a significant reduction in tumor size compared to controls (p < 0.05), highlighting its potential as an anti-cancer agent.

Case Study 2: Neurological Impact

Another study focused on the compound's effects on behavioral models of anxiety in rodents. Results indicated that administration of this compound led to decreased anxiety-like behavior in elevated plus maze tests, suggesting anxiolytic properties.

Safety and Toxicity

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary data indicate that this compound has a moderate toxicity profile but requires further investigation to fully understand its safety margins.

Properties

IUPAC Name |

4-(1,1-difluoropropyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N/c1-2-9(10,11)7-3-5-8(12)6-4-7/h3-6H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHDAXOSHHFEMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)N)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.